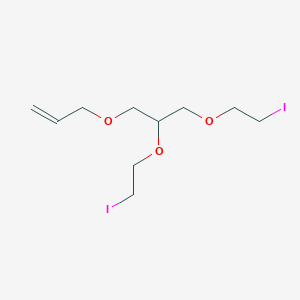
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is a chemical compound with the molecular formula C10H18I2O3 and a molecular weight of 440.06 g/mol . This compound is characterized by the presence of iodine atoms and ether linkages, making it a unique and versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-1-propene with 2,3-bis(2-iodoethoxy)propane under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological systems by modifying the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-Iodoethoxy)prop-1-yne: A similar compound with a different structure, used in various chemical reactions and applications.
1-Propene, 3-[2,3-bis(2-iodoethoxy)propoxy]: Another related compound with similar properties and uses.
Uniqueness
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is unique due to its specific structure, which includes multiple iodine atoms and ether linkages. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
114719-16-3 |
|---|---|
Molecular Formula |
C10H18I2O3 |
Molecular Weight |
440.06 g/mol |
IUPAC Name |
1,2-bis(2-iodoethoxy)-3-prop-2-enoxypropane |
InChI |
InChI=1S/C10H18I2O3/c1-2-5-13-8-10(15-7-4-12)9-14-6-3-11/h2,10H,1,3-9H2 |
InChI Key |
WDGVBEIEIQEVSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COCCI)OCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


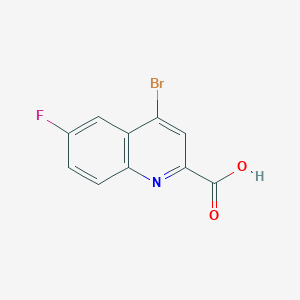
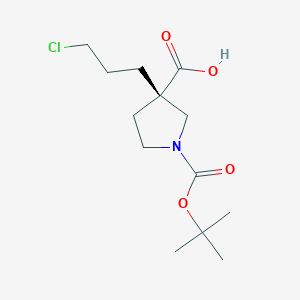
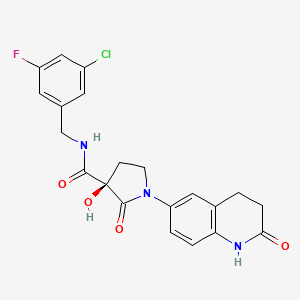
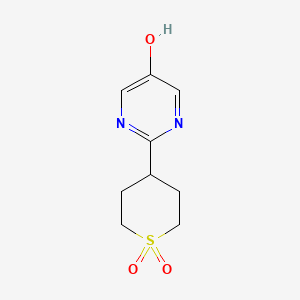
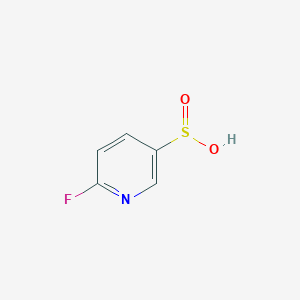
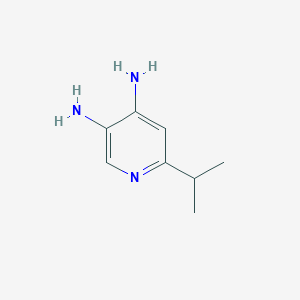
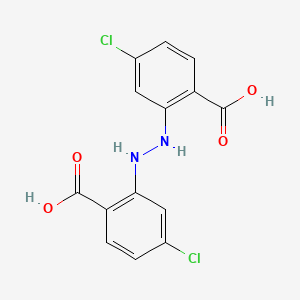

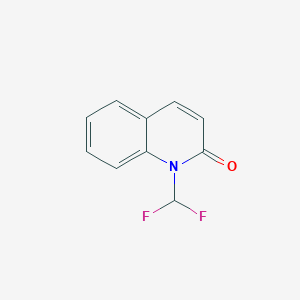
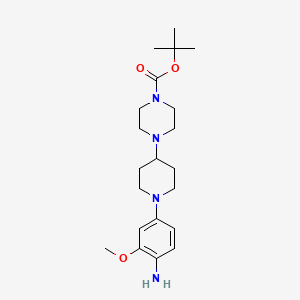
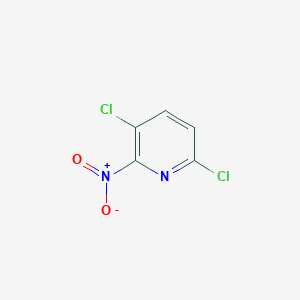
![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)

![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
